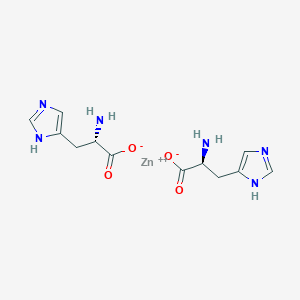
Zinc bis(histidinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is a compound that is formed by the binding of zinc ions with histidine molecules. Zinc bis(histidinate) is known for its ability to improve the bioavailability of zinc, making it an important compound in the field of nutrition and health.
Applications De Recherche Scientifique
Zinc bis(histidinate) has a wide range of scientific research applications. One of the most common uses of this compound is in the field of nutrition, where it is used to study the effects of zinc on the human body. Zinc is an essential mineral that plays a critical role in a number of physiological processes, including immune function, DNA synthesis, and protein metabolism. Zinc bis(histidinate) is often used in studies that investigate the bioavailability of zinc, as well as its effects on various health outcomes.
Mécanisme D'action
Zinc bis(histidinate) works by binding to zinc ions and delivering them to the body in a chelated form. The chelated form of zinc is more easily absorbed by the body than other forms of zinc, such as zinc oxide or zinc chloride. Once inside the body, zinc bis(histidinate) is broken down into its constituent parts, with the zinc ions being used for various physiological processes.
Effets Biochimiques Et Physiologiques
Zinc bis(histidinate) has a number of biochemical and physiological effects on the body. For example, zinc is known to play a critical role in immune function, and studies have shown that zinc bis(histidinate) can help to improve immune function in individuals with zinc deficiency. Zinc is also important for DNA synthesis and protein metabolism, and studies have suggested that zinc bis(histidinate) may help to improve these processes as well.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using zinc bis(histidinate) in lab experiments is its ability to improve the bioavailability of zinc. This can help to ensure that the results of the experiment are more accurate and reliable. However, there are also some limitations to using zinc bis(histidinate) in lab experiments. For example, the compound can be expensive to produce, which may limit its use in some research settings.
Orientations Futures
There are a number of future directions for research on zinc bis(histidinate). One area of interest is the potential use of this compound in the treatment of various health conditions, including zinc deficiency and immune dysfunction. Additionally, there is ongoing research into the mechanisms of action of zinc bis(histidinate), which may help to shed light on its potential applications in a variety of fields.
Conclusion:
In conclusion, zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. Zinc bis(histidinate) has a wide range of scientific research applications, including the study of zinc bioavailability and its effects on various health outcomes. The compound works by delivering zinc ions to the body in a chelated form, which is more easily absorbed than other forms of zinc. While there are some limitations to using zinc bis(histidinate) in lab experiments, there are also a number of future directions for research on this compound.
Méthodes De Synthèse
Zinc bis(histidinate) can be synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. The reaction is typically carried out at a pH of around 7, which helps to ensure that the zinc ions and histidine molecules bind together to form the chelated compound. The resulting zinc bis(histidinate) compound can be purified using a variety of techniques, including column chromatography and recrystallization.
Propriétés
Numéro CAS |
144071-79-4 |
|---|---|
Nom du produit |
Zinc bis(histidinate) |
Formule moléculaire |
C12H16N6O4Zn |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
zinc;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
Clé InChI |
BRKFIPNBXFDCDM-MDTVQASCSA-L |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Zn+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
Synonymes |
zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



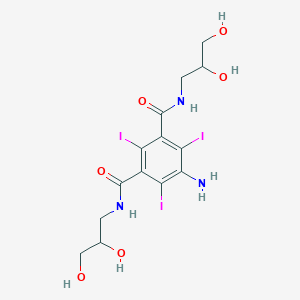
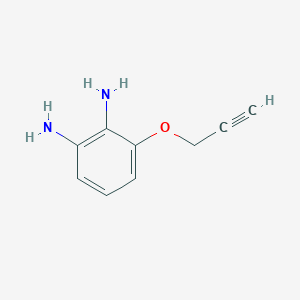
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
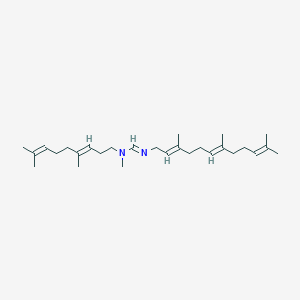
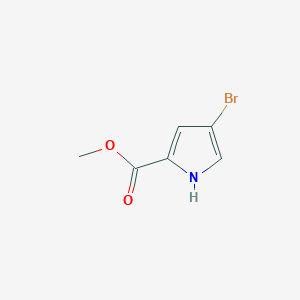
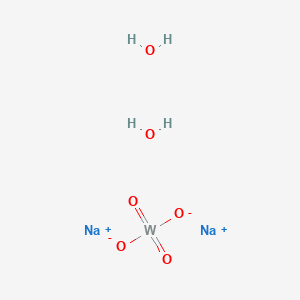
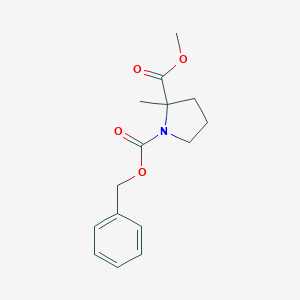
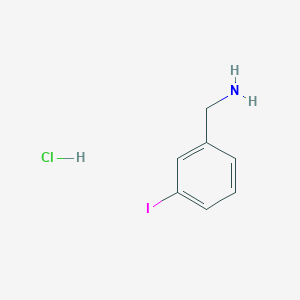
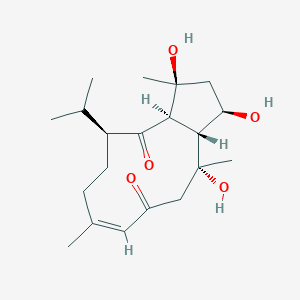
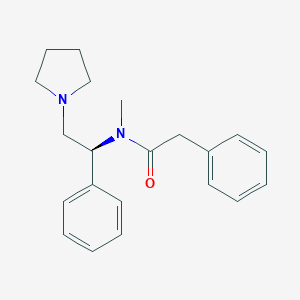
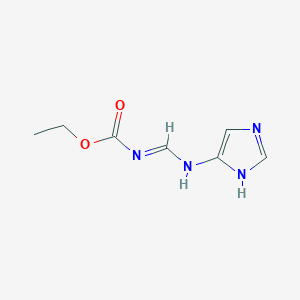
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
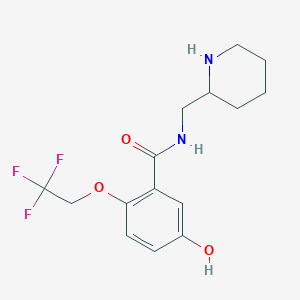
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)